N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine
Overview
Description
N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinamine core, which is known for its biological activity, and a benzodioxole moiety, which is often found in bioactive molecules.
Mechanism of Action
Target of Action
Related compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines . Specifically, microtubules and their component protein, tubulin, are leading targets for anticancer agents .
Biochemical Pathways
It can be inferred from related compounds that the compound may interfere with the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
. Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, potentially influencing the function of these biomolecules and altering biochemical reactions.
Cellular Effects
. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
. Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine in animal models
Metabolic Pathways
. Future studies should focus on identifying any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels.
Transport and Distribution
Subcellular Localization
. Future studies should focus on any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Quinazolinamine Core Synthesis: The quinazolinamine core can be synthesized via the condensation of anthranilic acid derivatives with formamide or its equivalents.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the quinazolinamine core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This often includes:
Catalyst Optimization: Using highly efficient catalysts to improve reaction rates.
Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize product formation.
Purification Techniques: Employing advanced purification methods like chromatography and recrystallization to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinazolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation Products: Quinazolinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted quinazolinamines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms .
Biology: Biologically, N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine has shown potential in inhibiting certain enzymes and receptors, making it a candidate for drug development .
Medicine: In medicine, this compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Comparison with Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Studied for their anticancer activity
Uniqueness: N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine stands out due to its dual functional groups (benzodioxole and quinazolinamine), which confer unique biological activities and synthetic versatility. Its ability to interact with multiple molecular targets makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6,7-dimethoxyquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-21-14-6-11-12(7-15(14)22-2)18-8-19-17(11)20-10-3-4-13-16(5-10)24-9-23-13/h3-8H,9H2,1-2H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCOORSCJFAIDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)OCO4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325483 | |
Record name | N-(1,3-benzodioxol-5-yl)-6,7-dimethoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666208 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477855-14-4 | |
Record name | N-(1,3-benzodioxol-5-yl)-6,7-dimethoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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